Lipophilicity (XLogP3-AA) as a Key Differentiator for Solubility and Bioactivity Profiling
The computed partition coefficient (XLogP3-AA) for 4-(4-methylphenyl)-1,2,4-triazolidine-3,5-dione is 1.1, as determined by PubChem [1]. This value is higher than the unsubstituted urazole core and is expected to be lower than that of the 4-phenyl analog (XLogP3 = 1.5) [2]. The difference in lipophilicity directly influences the compound's solubility in biological media and its ability to cross lipid membranes, making it a critical parameter for selecting the appropriate analog for a specific assay.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | 4-Phenyl-1,2,4-triazolidine-3,5-dione: XLogP3 = 1.5 |
| Quantified Difference | 0.4 units lower |
| Conditions | Computational prediction, PubChem 2025.09.15 release |
Why This Matters
This quantitative difference in lipophilicity allows researchers to select the compound with a more favorable LogP for aqueous solubility (if lower is needed) or membrane permeability (if higher is needed).
- [1] PubChem. (2025). Compound Summary for CID 4329732, 4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 130129, 4-Phenyl-1,2,4-triazolidine-3,5-dione. National Center for Biotechnology Information. View Source
